4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O/c20-14-3-1-11(2-4-14)5-17(28)12-6-15(8-25)27(10-12)18-16(21)7-13(9-26-18)19(22,23)24/h1-4,6-7,9-10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPRFJOKJPTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile , known by its CAS number 338406-99-8 , is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The molecular formula of the compound is , and it has a molar mass of 424.2 g/mol . The structure features a pyrrole ring substituted with various functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 338406-99-8 |
| Molecular Formula | C19H10Cl2F3N3O |
| Molar Mass | 424.2 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study conducted by Xia et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be as low as 0.39 µM in certain cases, indicating potent growth inhibition .
The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. In vitro assays have shown that it can inhibit key regulatory proteins involved in cell proliferation, such as Aurora-A kinase, which is crucial for mitotic progression .
Anti-inflammatory Properties
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory activity. Compounds with similar structures have been shown to inhibit inflammatory cytokines and pathways, suggesting a potential role in treating inflammatory diseases .
Case Studies
-
Study on Cell Lines : In a comparative study, derivatives of this compound were tested against several human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-trifluoromethyl counterparts.
Cell Line IC50 (µM) A549 0.39 MCF-7 0.46 HCT116 1.1 - In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, detailed toxicity profiles are still needed to assess safety in clinical applications.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrrole and pyridine compounds exhibit notable antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. For example, studies have reported that similar compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential applications in treating infections caused by resistant strains .
Anticancer Properties
The structure-activity relationship (SAR) of pyrrole derivatives suggests that modifications to the core structure can enhance cytotoxicity against cancer cell lines. The incorporation of specific functional groups, such as trifluoromethyl and chlorophenyl moieties, has been associated with increased potency against certain cancer types. This positions the compound as a candidate for further development in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized product .
Case Study 1: Antimicrobial Screening
In a study focused on the antimicrobial properties of pyrrole derivatives, 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile was screened against various pathogens. The results indicated significant activity with inhibition zones comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
Another investigation assessed the anticancer efficacy of related pyrrole compounds. The study demonstrated that modifications similar to those found in This compound led to enhanced cytotoxic effects on specific cancer cell lines, highlighting the importance of structural variations in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrole Carbonitrile Derivatives
a) 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
- Structure : Pyrrole-3-carbonitrile with bromo (position 2), 4-chlorophenyl (position 2), and trifluoromethyl (position 5) groups.
- Application : Used in synergistic antifouling compositions due to biocidal activity against marine organisms .
- Key Differences :
- Substitution pattern (positions 2 and 5 vs. positions 1 and 4 in the target compound).
- The target lacks bromine but includes a pyridinyl group, which may alter bioactivity and binding interactions.
b) Pyrido-Pyrano-Pyrimidine Carbonitrile Derivatives
- Structure: Fused pyrido-pyrano-pyrimidine system with thioxo and amino groups.
- Key Differences: Higher molecular complexity due to fused rings. Presence of sulfur (thioxo group) and amino functionality, which may enhance hydrogen bonding and solubility compared to the target compound .
Pyridinyl-Substituted Compounds
a) 338420-99-8: 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone
- Structure : Pyridinyl group identical to the target compound but linked to a methoxyphenyl ketone.
- Key Differences: Replacement of pyrrole-acetyl group with a methoxyphenyl ketone reduces nitrogen content and alters electronic properties.
b) Hexahydroquinoline Carbonitrile Derivatives
- Example: 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 311776-36-0).
- Structure: Hexahydroquinoline core with amino, oxo, and pyridinyl groups.
- Key Differences: Saturated ring system increases conformational flexibility.
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Acceptors | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| Target Compound (338406-99-8) | 423.9 | 5.1 | 6 | 4-Chlorophenyl acetyl, 3-chloro-5-(trifluoromethyl)pyridinyl | Not explicitly reported; structural analysis suggests biocidal potential |
| 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | ~379.4* | N/A | 5 | Bromo, 4-chlorophenyl, trifluoromethyl | Antifouling biocides |
| Hexahydroquinoline-3-carbonitrile (311776-36-0) | ~364.3* | N/A | 7 | Amino, oxo, 4-fluorophenyl, pyridinyl | Microbial screening |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (338420-99-8) | ~316.7* | N/A | 4 | 3-Methoxyphenyl, 3-chloro-5-(trifluoromethyl)pyridinyl | Synthetic intermediate |
*Calculated based on molecular formula.
Research Implications and Gaps
- However, explicit bioactivity data are lacking .
- Synthetic Complexity : The target’s high complexity score (615) implies challenging synthesis, akin to fused-ring systems in and . Multi-step protocols may be required .
- Solubility Limitations : High XlogP (5.1) may limit aqueous solubility, necessitating formulation optimization for practical use.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Condensation : Reacting 4-chlorophenylacetyl chloride with a pyrrole precursor under basic conditions (e.g., sodium ethoxide) to form the pyrrole-carbonitrile core .
Pyridine Substitution : Introducing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Critical Conditions :
- Temperature control (60–80°C) to avoid side reactions.
- Anhydrous environment for moisture-sensitive steps (e.g., trifluoromethyl group introduction).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole C-2 carbonitrile at δ ~115 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₁Cl₂F₃N₃O: 448.02) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can SAR studies evaluate substituent effects on biological activity?
- Methodological Answer :
- Design :
Vary Substituents : Modify the pyrrole’s acetyl group (e.g., replace 4-chlorophenyl with electron-withdrawing groups) and pyridine’s trifluoromethyl group (e.g., size or halogen substitution) .
Functional Assays : Test modified compounds in receptor-binding assays (e.g., progesterone receptor antagonism) and cellular efficacy models (e.g., IC₅₀ in hormone-dependent cancer lines) .
- Data Analysis :
- Use ANOVA to compare activity across substituents.
- Correlate steric/electronic parameters (e.g., Hammett constants) with potency .
Q. How to resolve contradictions in biological activity between synthetic batches?
- Methodological Answer :
- Analytical Comparison :
Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) .
Crystallography : Compare crystal structures (e.g., polymorphs with altered binding conformations) .
- Replication : Repeat synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized catalysts) .
Q. How to integrate computational modeling and crystallography to study target binding?
- Methodological Answer :
Molecular Docking : Use software (e.g., AutoDock) to predict binding poses in the receptor’s active site, focusing on pyrrole-pyridine interactions .
X-ray Crystallography : Co-crystallize the compound with the target protein to validate docking results (resolution ≤2.0 Å recommended) .
MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2.0 Å indicates stable interactions) .
Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
